molecular formula C16H18N2O B12759081 1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)- CAS No. 221651-26-9

1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)-

Cat. No.: B12759081
CAS No.: 221651-26-9
M. Wt: 254.33 g/mol
InChI Key: GEXYIIUWEYUZRJ-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)- is a complex organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound features a naphthalene moiety, which is a bicyclic aromatic hydrocarbon, attached to the imidazole ring

Preparation Methods

The synthesis of 1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)- involves several steps, typically starting with the formation of the imidazole ring. One common method is the condensation of glyoxal, formaldehyde, and ammonia or primary amines. The naphthalene moiety can be introduced through Friedel-Crafts alkylation or acylation reactions, followed by reduction and functional group modifications to introduce the methoxy and methyl groups .

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)- undergoes various chemical reactions, including:

Common reagents include halogens, acids, and bases, which facilitate these reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)- exerts its effects involves interactions with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and catalytic processes. The naphthalene moiety can interact with hydrophobic regions of proteins, affecting their structure and function. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Compared to other imidazole derivatives, 1H-Imidazole, 4-((3,4-dihydro-6-methoxy-1-methyl-2-naphthalenyl)methyl)- stands out due to its unique combination of the imidazole and naphthalene moieties. Similar compounds include:

Properties

CAS No.

221651-26-9

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

5-[(6-methoxy-1-methyl-3,4-dihydronaphthalen-2-yl)methyl]-1H-imidazole

InChI

InChI=1S/C16H18N2O/c1-11-12(7-14-9-17-10-18-14)3-4-13-8-15(19-2)5-6-16(11)13/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,18)

InChI Key

GEXYIIUWEYUZRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC2=C1C=CC(=C2)OC)CC3=CN=CN3

Origin of Product

United States

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